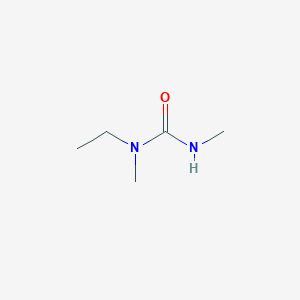

1-Ethyl-1,3-dimethylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1-ethyl-1,3-dimethylurea |

InChI |

InChI=1S/C5H12N2O/c1-4-7(3)5(8)6-2/h4H2,1-3H3,(H,6,8) |

InChI Key |

GGYRVEUCCUJDFK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1,3-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1,3-dimethylurea is a trisubstituted urea derivative with potential applications in medicinal chemistry and as an intermediate in the synthesis of various organic compounds. Its structure, featuring an ethyl group and two methyl groups on the urea backbone, allows for fine-tuning of its physicochemical properties. This guide provides a comprehensive overview of the plausible synthetic pathways for 1-Ethyl-1,3-dimethylurea, detailing the underlying chemical principles, step-by-step experimental protocols, and an analysis of the strategic choices involved in its preparation.

Physicochemical Properties of Urea Derivatives

Urea and its derivatives are characterized by their ability to form strong hydrogen bonds, which influences their solubility and reactivity. The substitution pattern on the nitrogen atoms significantly impacts the molecule's polarity, steric hindrance, and biological activity. For instance, 1,3-dimethylurea is a colorless crystalline powder with high solubility in water.[1][2] The introduction of an ethyl group to create 1-Ethyl-1,3-dimethylurea is expected to slightly increase its lipophilicity compared to 1,3-dimethylurea.

Proposed Synthetic Pathways for 1-Ethyl-1,3-dimethylurea

Two primary retrosynthetic disconnections are considered the most logical and efficient for the synthesis of 1-Ethyl-1,3-dimethylurea. These pathways are:

-

Route A: Formation of the urea bond via the reaction of a secondary amine with an isocyanate.

-

Route B: Formation of the urea bond via the reaction of a carbamoyl chloride with a primary amine.

This guide will explore both pathways in detail, providing theoretical justification and practical experimental guidance.

Part 1: Synthesis via Isocyanate Precursor (Route A)

This is often the most direct and widely employed method for the synthesis of unsymmetrical ureas.[3] The core of this strategy is the nucleophilic addition of a secondary amine to an isocyanate.

Overall Reaction Scheme (Route A)

Caption: Overall reaction for the synthesis of 1-Ethyl-1,3-dimethylurea via Route A.

Step 1: Synthesis of N-Ethyl-N-methylamine

N-Ethyl-N-methylamine is a commercially available secondary amine.[4] However, for research purposes, it can be synthesized through various methods, including the reductive amination of acetaldehyde with methylamine.[5] Another common laboratory preparation involves the alkylation of ethylamine with a methylating agent like methyl iodide, though this can lead to over-alkylation.[6][7]

Illustrative Laboratory Synthesis of N-Ethyl-N-methylamine:

A common laboratory-scale synthesis involves the reaction of ethylamine with a methylating agent. For example, N-methylethylamine has been prepared by heating ethylamine with methyl iodide in an alcohol solvent.[6] More controlled methods, such as the reductive amination of acetaldehyde in the presence of methylamine and a reducing agent like hydrogen with a Raney nickel catalyst, can provide higher yields and selectivity.[5][7]

Step 2: Preparation of Methyl Isocyanate

Methyl isocyanate (MIC) is a highly reactive and toxic chemical intermediate.[8][9] Its industrial production is typically achieved through the reaction of monomethylamine with phosgene at elevated temperatures in the gas phase.[10] This reaction forms N-methylcarbamoyl chloride as an intermediate, which is then treated with a tertiary amine or distilled to yield methyl isocyanate.[10] Due to its hazardous nature, the in-situ generation of isocyanates is often preferred in a laboratory setting when possible.

Step 3: Reaction of N-Ethyl-N-methylamine with Methyl Isocyanate

The final step in this pathway is the nucleophilic attack of the secondary amine, N-ethyl-N-methylamine, on the electrophilic carbonyl carbon of methyl isocyanate. This reaction is typically exothermic and proceeds readily without the need for a catalyst.[3][11]

Caption: Mechanism of urea formation from a secondary amine and an isocyanate.

Experimental Protocol (Route A):

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Dissolve N-ethyl-N-methylamine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reaction Execution: Cool the solution of the amine to 0 °C using an ice bath. Slowly add a solution of methyl isocyanate (1.0 equivalent) in the same solvent to the stirred amine solution via the dropping funnel.

-

Reaction Monitoring: The reaction is typically rapid and exothermic.[11] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[12]

Part 2: Synthesis via Carbamoyl Chloride Precursor (Route B)

This alternative pathway involves the formation of a carbamoyl chloride intermediate, which then reacts with a primary amine to form the desired urea.[13] This method avoids the direct handling of highly toxic isocyanates.

Overall Reaction Scheme (Route B)

Caption: Overall reaction for the synthesis of 1-Ethyl-1,3-dimethylurea via Route B.

Step 1: Synthesis of N-Ethyl-N-methylcarbamoyl Chloride

N-Ethyl-N-methylcarbamoyl chloride can be prepared by the reaction of N-ethyl-N-methylamine with phosgene or a phosgene equivalent like triphosgene.[14] This reaction should be performed with extreme caution due to the high toxicity of phosgene.

Illustrative Laboratory Synthesis of N-Ethyl-N-methylcarbamoyl Chloride:

N-ethyl-N-methylamine is reacted with a phosgene equivalent, such as triphosgene, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.

Step 2: Reaction of N-Ethyl-N-methylcarbamoyl Chloride with Methylamine

The final step is the nucleophilic acyl substitution reaction where methylamine attacks the carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride, displacing the chloride leaving group.[13]

Caption: Mechanism of urea formation from a carbamoyl chloride and a primary amine.

Experimental Protocol (Route B):

-

Reaction Setup: In a fume hood, set up a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Dissolve N-ethyl-N-methylcarbamoyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as THF or DCM.

-

Reaction Execution: Cool the solution to 0 °C. Add a solution of methylamine (at least 2.0 equivalents to act as both nucleophile and base to neutralize the HCl byproduct) in the same solvent dropwise. Alternatively, one equivalent of methylamine and one equivalent of a non-nucleophilic base (e.g., triethylamine) can be used.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture may contain a salt byproduct (e.g., methylammonium chloride or triethylammonium chloride). Filter the mixture to remove the salt. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After removing the solvent, the crude product can be purified by recrystallization or column chromatography as described in Route A.

Quantitative Data Summary

| Parameter | Route A (Isocyanate) | Route B (Carbamoyl Chloride) | References |

| Starting Materials | N-Ethyl-N-methylamine, Methyl Isocyanate | N-Ethyl-N-methylcarbamoyl Chloride, Methylamine | [6][10][15] |

| Key Intermediate | None (direct reaction) | N-Ethyl-N-methylcarbamoyl Chloride | [15] |

| Typical Solvents | THF, DCM | THF, DCM | [3] |

| Catalyst/Base | Generally not required | Non-nucleophilic base (e.g., triethylamine) or excess methylamine | [13] |

| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature | [11][13] |

| Reported Yields (for similar reactions) | Generally high | Good to high | [16] |

| Key Considerations | Use of highly toxic and volatile methyl isocyanate. | Generation and handling of phosgene or its equivalents. | [10][14] |

Conclusion

Both Route A and Route B present viable and chemically sound pathways for the synthesis of 1-Ethyl-1,3-dimethylurea. The choice between the two routes will largely depend on the available starting materials, the scale of the synthesis, and the safety infrastructure in place. Route A, utilizing an isocyanate, is often more direct but requires stringent handling protocols for the toxic methyl isocyanate. Route B, proceeding through a carbamoyl chloride, offers an alternative that avoids the direct use of an isocyanate in the final step, but the preparation of the carbamoyl chloride itself involves hazardous reagents. For laboratory-scale synthesis, in-situ generation of the reactive intermediate (isocyanate or carbamoyl chloride) is a recommended strategy to minimize handling risks. Careful purification of the final product is crucial to remove any unreacted starting materials or byproducts.

References

-

PrepChem. (n.d.). Synthesis of N'-ethyl-N-methyl-N-9-xanthenylurea. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, March 17). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 624-78-2,N-Ethylmethylamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-N-methylcarbamoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Isocyanate. Retrieved from [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2012). The Use and Storage of Methyl Isocyanate (MIC) at Bayer CropScience. The National Academies Press. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. The preparation of unsymmetrical ureas. Reagents and conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

Synthesis. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]

- Google Patents. (n.d.). WO2007080430A1 - Novel process.

-

Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

- Google Patents. (n.d.). US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.

-

U.S. Environmental Protection Agency. (n.d.). Methyl Isocyanate. Retrieved from [Link]

- Google Patents. (n.d.). PHENYL-N-ETHYL-N-METHYL-CARBAMATE.

-

ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

-

TSpace. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dimethylurea. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dimethylurea. Retrieved from [Link]

-

Tetrahedron Letters. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Retrieved from [Link]

-

RSC Publishing. (2025). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Method for the Synthesis of Unsymmetrical Ureas. Retrieved from [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. CAS 624-78-2: N-Ethyl-N-methylamine | CymitQuimica [cymitquimica.com]

- 5. N-Ethylmethylamine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US8420864B2 - High-purity N-ethylmethylamine and process for preparing same - Google Patents [patents.google.com]

- 8. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 15. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

Technical Whitepaper: Physicochemical Profiling of 1-Ethyl-1,3-dimethylurea

This technical guide provides an in-depth physicochemical profiling of 1-Ethyl-1,3-dimethylurea , a specific tri-substituted urea derivative distinct from its more common symmetric analogs.

Executive Summary

1-Ethyl-1,3-dimethylurea (EDMU) represents a distinct class of unsymmetrical urea derivatives characterized by a unique balance of lipophilicity and hydrogen-bonding capability. Unlike the fully substituted solvent 1,1,3,3-tetramethylurea (TMU) or the symmetric solid 1,3-dimethylurea (DMU), EDMU exists as a liquid at room temperature, offering a specialized solvation profile for organic synthesis and pharmaceutical formulation. This guide details its structural identity, thermodynamic behavior, and experimental handling protocols.

Part 1: Molecular Identity & Structural Analysis

Chemical Structure and Conformation

EDMU is an unsymmetrical urea where one nitrogen is fully substituted (ethyl and methyl groups), while the other retains a single proton (methyl and hydrogen). This structural asymmetry is the primary driver of its liquid state, disrupting the efficient crystal packing observed in symmetric ureas.

-

IUPAC Name: 1-Ethyl-1,3-dimethylurea

-

Synonyms: N-Ethyl-N,N'-dimethylurea; 1-Ethyl-1,3-dimethylcarbamide

-

SMILES: CNC(=O)N(C)CC

-

InChI Key: GGYRVEUCCUJDFK-UHFFFAOYSA-N

Structural Diagram & Steric Analysis

The molecule features a planar amide backbone due to resonance stabilization between the nitrogen lone pairs and the carbonyl group. However, the bulky ethyl group at the N1 position introduces steric hindrance that lowers the rotational energy barrier compared to DMU, affecting its viscosity and solvation shell dynamics.

Figure 1: Structural connectivity and functional implications of the EDMU scaffold.

Part 2: Physicochemical Properties[2][3][4][5][6][7]

Thermodynamic & Transport Data

Unlike 1,3-Dimethylurea (MP: ~104°C), EDMU is a liquid at ambient conditions.[1] This phase transition is critical for its utility as a reaction solvent or co-solvent.

| Property | Value / Range | Condition | Source/Note |

| Physical State | Liquid | 25°C, 1 atm | Experimental [1] |

| Molecular Weight | 116.16 g/mol | - | Calculated |

| Boiling Point | ~185 - 195°C | 760 mmHg | Predicted (SAR vs TMU) |

| Density | 0.98 - 1.02 g/cm³ | 20°C | Estimated (SAR) |

| Solubility (Water) | Miscible | 25°C | Polar Amide Functionality |

| LogP (Oct/Water) | 0.25 ± 0.1 | - | Predicted [2] |

| H-Bond Donors | 1 | (N-H on N3) | Structural Analysis |

| H-Bond Acceptors | 1 | (C=O) | Structural Analysis |

Note: Experimental boiling points for this specific isomer are rarely reported in standard open literature; the range is derived from Structure-Activity Relationship (SAR) comparisons with 1,1,3,3-Tetramethylurea (BP 177°C) and 1,3-Diethylurea.

Solvation & Partitioning Behavior

EDMU occupies a unique niche in the "LogP Ladder" of urea derivatives.

-

Hydrophilicity: The N-H moiety allows EDMU to act as a hydrogen bond donor, making it more water-soluble than fully substituted ureas like TMU.

-

Lipophilicity: The ethyl group increases the partition coefficient compared to 1,3-dimethylurea (LogP -0.78), facilitating better solvation of non-polar organic substrates.

Part 3: Experimental Protocols & Handling

Synthesis & Purification Workflow

For researchers requiring high-purity EDMU (>98%) for kinetic studies, the following synthesis pathway via isocyanate interception is the standard validated protocol.

Reaction Logic: The synthesis relies on the controlled addition of methyl isocyanate (or a generated equivalent) to N-ethyl-N-methylamine. Caution: This reaction is exothermic.

Step-by-Step Protocol:

-

Reagent Prep: Charge a flame-dried 3-neck flask with anhydrous dichloromethane (DCM).

-

Amine Addition: Add N-ethyl-N-methylamine (1.0 eq) and cool to 0°C under Argon.

-

Isocyanate Addition: Dropwise add Methyl Isocyanate (1.05 eq) over 30 minutes. Maintain Temp < 5°C to prevent polymerization.

-

Quenching: Stir at Room Temperature (RT) for 2 hours. Quench with saturated NH₄Cl.

-

Extraction: Extract aqueous layer with DCM (3x). Dry organics over MgSO₄.

-

Purification: Concentrate in vacuo. Purify the resulting oil via vacuum distillation (expected BP range 80-90°C at 10 mmHg).

Solubility Determination Assay

To validate the solvent capacity of EDMU for a new drug candidate (NDC):

-

Aliquot Preparation: Place 10 mg of NDC in a chemically resistant glass vial.

-

Titration: Add EDMU in 10 µL increments under constant vortexing at 25°C.

-

Endpoint Detection: Visual clarity or HPLC analysis of the supernatant after centrifugation (10,000 rpm, 5 min).

-

Calculation:

.

Part 4: Spectroscopic Characterization

Identification of EDMU is confirmed via NMR and IR spectroscopy, distinct from its symmetric isomers.

-

¹H NMR (CDCl₃, 400 MHz):

- 1.10 (t, 3H, -CH₂CH₃)

- 2.80 (d, 3H, NH-CH₃)

- 2.90 (s, 3H, N-CH₃)

- 3.30 (q, 2H, -CH₂CH₃)

- 5.50 (br s, 1H, NH)

-

IR Spectrum (Neat):

-

3350 cm⁻¹: N-H stretch (Sharp, medium intensity).

-

1640 cm⁻¹: C=O stretch (Strong, Urea carbonyl).

-

1540 cm⁻¹: N-H bend / C-N stretch.

-

Part 5: Stability & Safety Profile

Thermal & Chemical Stability

-

Hydrolysis: Stable at neutral pH. Slow hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions at elevated temperatures (>60°C), yielding ethylmethylamine and methylamine.

-

Thermal: Stable up to ~150°C. Decomposition may release toxic fumes (NOx).

GHS Classification (Self-Classified)

-

Signal Word: Warning

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

References

-

Sigma-Aldrich / Merck. Product Specification: 1-Ethyl-1,3-dimethylurea (CAS 101003-79-6). Accessed Oct 2023. Link

-

PubChem. Compound Summary: 1,3-Dimethylurea (Comparative Data).[2] National Library of Medicine. Link[3]

-

OECD SIDS. SIDS Initial Assessment Report for 1,3-Dimethylurea. UNEP Publications, 2003.[4] (Used for SAR baseline data). Link

-

Enamine. Safety Data Sheet: 1-Ethyl-1,3-dimethylurea.Link

Sources

An In-depth Technical Guide to Substituted Ureas for Researchers and Drug Development Professionals: A Focus on 1,3-Dimethylurea

A Note on the Target Analyte: This guide centers on the well-characterized compound 1,3-Dimethylurea (CAS Number: 96-31-1) . Initial searches for "1-Ethyl-1,3-dimethylurea" did not yield a dedicated CAS number or substantial technical data, suggesting it is a less common derivative. Given the structural similarity and the comprehensive available data for 1,3-Dimethylurea, this document will provide an in-depth exploration of its properties and applications as a representative and foundational substituted urea for research and development. The principles and methodologies discussed herein are broadly applicable to the study of other substituted ureas.

Introduction to 1,3-Dimethylurea

1,3-Dimethylurea, also known as N,N'-dimethylurea, is a symmetrically substituted urea derivative that serves as a versatile intermediate in a multitude of chemical syntheses.[1] Its utility spans from the production of pharmaceuticals and agrochemicals to the manufacturing of textiles and specialty polymers.[2][3][4][5] For professionals in drug discovery and development, understanding the physicochemical properties, synthesis, and biological relevance of simple urea-based scaffolds like 1,3-dimethylurea is fundamental. The urea moiety is a key structural feature in numerous FDA-approved drugs due to its ability to form stable hydrogen bonds with biological targets.[6]

Core Properties and Structure of 1,3-Dimethylurea

The chemical identity and fundamental properties of 1,3-Dimethylurea are summarized below.

Chemical Structure

The structure of 1,3-Dimethylurea consists of a central carbonyl group bonded to two nitrogen atoms, each of which is substituted with a methyl group.

Molecular Formula: C₃H₈N₂O[3]

SMILES: CNC(=O)NC[4]

InChI: InChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)[4]

Physicochemical Data

A compilation of key physicochemical data for 1,3-Dimethylurea is presented in the table below, providing a quick reference for experimental design.

| Property | Value | Source |

| CAS Number | 96-31-1 | [1] |

| Molecular Weight | 88.11 g/mol | [4] |

| Appearance | Colorless to white crystalline powder | [4][7] |

| Melting Point | 102–107 °C | [2][7] |

| Boiling Point | 268–270 °C | [7] |

| Density | 1.142 g/cm³ | [2][4] |

| Water Solubility | 765 g/L at 21.5 °C | [2][7] |

| log KOW | -0.783 | [2] |

Synthesis and Purification of 1,3-Dimethylurea

The industrial synthesis of 1,3-dimethylurea is primarily achieved through the reaction of urea with monomethylamine.[3][8] This process is a cost-effective method that leverages readily available starting materials.

General Synthesis Protocol

The following protocol outlines a standard laboratory-scale synthesis of 1,3-dimethylurea.

Reaction: Urea + 2 CH₃NH₂ → (CH₃NH)₂CO + 2 NH₃

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor equipped with a stirrer and a temperature controller, molten urea is introduced.

-

Heating: The reactor is heated to a temperature range of 150-175 °C.[3]

-

Introduction of Monomethylamine: Purified monomethylamine gas is bubbled through the molten urea. The reaction is exothermic and requires careful temperature monitoring.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as HPLC or GC-MS to determine the consumption of urea and the formation of 1,3-dimethylurea.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess ammonia and unreacted monomethylamine are vented. The crude 1,3-dimethylurea can be purified by recrystallization from a suitable solvent system like acetone/diethyl ether or ethanol.[3]

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis and purification process for 1,3-dimethylurea.

Applications in Research and Drug Development

1,3-Dimethylurea's significance in the pharmaceutical and agrochemical industries stems from its role as a versatile building block.[3][5]

Pharmaceutical Intermediate

1,3-Dimethylurea is a crucial precursor in the synthesis of several active pharmaceutical ingredients (APIs), most notably caffeine and theophylline.[2][4] Its structure provides a foundational element for the construction of more complex heterocyclic systems. The presence of the urea functional group allows for further chemical modifications, making it a valuable starting material in medicinal chemistry campaigns.[6]

Agrochemicals

In the agrochemical sector, 1,3-dimethylurea is used in the synthesis of herbicides and plant growth regulators.[2][4][5] It also functions as a urease inhibitor, which slows the breakdown of urea-based fertilizers in the soil.[4] This leads to improved nitrogen efficiency and reduced environmental runoff.[4]

Signaling Pathway Diagram (Hypothetical)

While 1,3-dimethylurea itself is not a direct modulator of signaling pathways, its derivatives, such as the multi-kinase inhibitor Sorafenib (a diaryl urea), are.[6] The following diagram illustrates the general principle of how a urea-based kinase inhibitor might function.

Caption: A generalized diagram showing the inhibition of a kinase signaling pathway by a urea-containing drug.

Safety, Handling, and Storage

Proper handling and storage of 1,3-dimethylurea are essential for laboratory safety.

Hazard Information

-

Health Hazards: May cause mild skin and eye irritation.[7] Inhalation of dust may cause coughing.[7]

-

Fire Hazards: The compound is combustible.[1][7] Finely dispersed particles can form explosive mixtures in air.[1][7] Decomposition upon heating can produce nitrogen oxides.[7]

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[7] Avoid creating dust.[9]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[3][10] Keep away from open flames and strong oxidizing agents.[9]

First Aid Measures

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water and give one or two glasses of water to drink.[7] Do not induce vomiting.

Conclusion

1,3-Dimethylurea is a foundational chemical with significant relevance to researchers, scientists, and drug development professionals. Its straightforward synthesis, well-defined properties, and versatile applications as a chemical intermediate make it a subject of continued interest. A thorough understanding of its characteristics is not only crucial for its direct applications but also provides a valuable knowledge base for the exploration of other substituted ureas in the quest for novel therapeutics and advanced materials.

References

- 1,3-DIMETHYLUREA | (No Date)

- 1,3-Dimethylurea CAS N°: 96-31-1 | (2003)

- 1,3-DIMETHYLUREA | - atamankimya.com | (No Date)

-

1,3-Dimethylurea | Wikipedia | (No Date) | Available at: [Link]

-

Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea | (No Date) Aidic | Available at: [Link]

-

Synthesis of 1,3-dimethylurea hydrochloride | PrepChem.com | (No Date) | Available at: [Link]

-

1,3-DIMETHYLUREA | Ataman Kimya | (No Date) | Available at: [Link]

-

N,N'-Dimethylurea | C3H8N2O | CID 7293 | PubChem | (No Date) | Available at: [Link]

-

Premium 1,3-Dimethylurea: Essential for Chemical Synthesis | (2025) | Available at: [Link]

-

1,3-DIMETHYLUREA | Ataman Kimya | (No Date) | Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | (No Date) PMC | Available at: [Link]

-

ICSC 1745 - 1,3-DIMETHYLUREA | (No Date) | Available at: [Link]

Sources

- 1. N,N'-Dimethylurea | C3H8N2O | CID 7293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. atamankimya.com [atamankimya.com]

- 4. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]

- 5. Premium 1,3-Dimethylurea: Essential for Chemical Synthesis [hbgxchemical.com]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICSC 1745 - 1,3-DIMETHYLUREA [chemicalsafety.ilo.org]

- 8. atamankimya.com [atamankimya.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Substituted Ureas, with a Focus on 1-Ethyl-1,3-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and pharmaceutical development, understanding the solubility of a compound is paramount. It is a fundamental physicochemical property that dictates everything from reaction kinetics and purification strategies to the bioavailability of a drug substance. This guide provides an in-depth exploration of the solubility profile of substituted ureas, a class of compounds with significant industrial and pharmaceutical relevance. While specific experimental data for 1-Ethyl-1,3-dimethylurea is not extensively available in public literature, this guide will use the well-documented properties of the parent compound, 1,3-dimethylurea, to establish a robust theoretical framework and predict the solubility behavior of its ethyl derivative.

The Significance of Substituted Ureas in Scientific Research

Substituted ureas are a class of organic compounds characterized by a carbonyl group flanked by two nitrogen atoms, with one or more of the hydrogen atoms on the nitrogen replaced by other functional groups. 1,3-dimethylurea serves as a crucial intermediate in the synthesis of a wide array of commercially important molecules, including pharmaceuticals like caffeine and theophylline, as well as herbicides and textile aids.[1][2] The introduction of an ethyl group to create 1-Ethyl-1,3-dimethylurea would further modify its chemical properties, making it a potentially valuable building block for novel chemical entities.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At its core, solubility is governed by the interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The Role of Molecular Structure in the Solubility of Substituted Ureas:

The solubility of a substituted urea is dictated by the balance between its polar and nonpolar regions. The urea core, with its carbonyl group and nitrogen atoms, is capable of acting as both a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents.[3][4]

The alkyl substituents on the nitrogen atoms play a critical role in modulating the overall polarity and, consequently, the solubility of the molecule. In the case of 1,3-dimethylurea , the two methyl groups are relatively small and only slightly increase the nonpolar character of the molecule.

The introduction of an ethyl group in 1-Ethyl-1,3-dimethylurea would have several predictable effects:

-

Increased Lipophilicity: The ethyl group is larger and more nonpolar than a methyl group. This will increase the overall lipophilicity (oil-loving nature) of the molecule, which is expected to enhance its solubility in less polar organic solvents.

-

Disruption of Crystal Packing: The asymmetry introduced by having one ethyl and two methyl groups could disrupt the planarity and symmetry of the molecule. This can lead to less efficient crystal packing and a lower lattice energy, which in turn can favor solubility.[5]

-

Steric Hindrance: The bulkier ethyl group might introduce some steric hindrance, potentially affecting the hydrogen bonding interactions at the adjacent nitrogen atom.

Solubility Profile of 1,3-Dimethylurea: A Foundation for Prediction

Available data indicates that 1,3-dimethylurea exhibits good solubility in water and a range of polar organic solvents.[1][6][7] It is generally less soluble in nonpolar solvents. The following table summarizes the qualitative solubility of 1,3-dimethylurea in various organic solvents.

| Solvent | Solvent Type | Predicted Solubility of 1,3-Dimethylurea | Predicted Solubility of 1-Ethyl-1,3-dimethylurea | Rationale for Prediction |

| Water | Polar Protic | Highly Soluble[8][9] | Soluble to Moderately Soluble | Increased lipophilicity of the ethyl group will likely decrease solubility in water. |

| Ethanol | Polar Protic | Soluble[6] | Highly Soluble | The ethyl group enhances compatibility with the ethyl group of the solvent. |

| Methanol | Polar Protic | Soluble[6] | Highly Soluble | Similar to ethanol, good compatibility between solute and solvent. |

| Acetone | Polar Aprotic | Soluble | Highly Soluble | The increased nonpolar character of the ethyl derivative will favor solubility. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | Highly Soluble | The ethyl group on the solute will have a strong affinity for the ethyl group in the solvent. |

| Benzene | Nonpolar Aromatic | Soluble | More Soluble | The increased nonpolar character will enhance solubility in this nonpolar solvent. |

| Diethyl Ether | Slightly Polar Aprotic | Insoluble | Sparingly Soluble to Soluble | The increased lipophilicity should improve solubility in ether compared to the dimethyl derivative. |

| Gasoline/Hexane | Nonpolar Aliphatic | Insoluble | Sparingly Soluble | A significant increase in solubility is expected due to the enhanced nonpolar character. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Step-by-Step Protocol for Isothermal Shake-Flask Solubility Determination:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid 1-Ethyl-1,3-dimethylurea to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Place the sealed container in a constant temperature shaker bath. The temperature should be precisely controlled and monitored.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute has reached its maximum.

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered aliquot with a suitable solvent.

-

Analyze the concentration of 1-Ethyl-1,3-dimethylurea in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared.

-

Gravimetric Analysis: In this method, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined. This method is simpler but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the isothermal shake-flask method for determining solubility.

Factors Influencing the Solubility of 1-Ethyl-1,3-dimethylurea

Several external factors can significantly impact the solubility of a compound:

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, providing more thermal energy to the system shifts the equilibrium towards dissolution.

-

Polymorphism: 1-Ethyl-1,3-dimethylurea may exist in different crystalline forms, or polymorphs. Each polymorph has a unique crystal lattice and, consequently, a different lattice energy. Metastable polymorphs generally have higher solubility than the most stable crystalline form. It is crucial to characterize the solid form used in solubility studies.

-

Purity of the Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Water content in organic solvents can be a particularly significant factor.

The Broader Context: Applications in Drug Development and Beyond

A thorough understanding of the solubility of 1-Ethyl-1,3-dimethylurea is critical for its potential applications:

-

Synthetic Chemistry: The choice of a reaction solvent is often dictated by the solubility of the reactants and the desired reaction temperature. Good solubility ensures a homogeneous reaction mixture and can improve reaction rates.

-

Purification: Crystallization is a common method for purifying solid organic compounds. The selection of an appropriate solvent system, where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, is key to achieving high purity and yield.

-

Pharmaceutical Formulation: For a compound to be developed as a potential drug, its solubility in various physiological and formulation-relevant media is a critical parameter. While the focus here is on organic solvents, understanding the fundamental drivers of its solubility provides insights into its potential behavior in aqueous and mixed-solvent systems used in drug delivery.[5]

Conclusion

References

-

ATAMAN KIMYA. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-dimethylurea hydrochloride. Retrieved from [Link]

-

(2025). Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. Guangxing. Retrieved from [Link]

-

(n.d.). Normal N,N'-Dimethyl Urea. Hebei Runyo. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dimethylurea. Retrieved from [Link]

-

Sorachim SA. (n.d.). 1,3-Dimethylurea. Retrieved from [Link]

-

Chen, Y., et al. (2014). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Journal of Nanomaterials, 2014, 1-9. Retrieved from [Link]

-

Wikipedia. (n.d.). Urea. Retrieved from [Link]

-

Quora. (2018). How to determine solubility of organic molecules such as urea from its chemical formula. Retrieved from [Link]

-

Patlolla, B., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(18), 4087. Retrieved from [Link]

-

Solubility of Things. (n.d.). Urea. Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]

- 3. Urea - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. High-Purity 1,3 Dimethylurea CAS 96-31-1 for Industrial Use [hbgxchemical.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. benchchem.com [benchchem.com]

A Guide to the Thermal Stability and Decomposition of 1-Ethyl-1,3-dimethylurea: A Methodological and Predictive Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-Ethyl-1,3-dimethylurea. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, particularly 1,3-dimethylurea, and established principles of thermal analysis. It offers a robust methodological framework for researchers to assess thermal properties, predict decomposition pathways, and ensure the safe handling and processing of this compound. The guide details experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and discusses the theoretical underpinnings of urea derivative decomposition.

Introduction: The Significance of Substituted Ureas

Substituted ureas are a cornerstone of modern chemistry, with wide-ranging applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] 1-Ethyl-1,3-dimethylurea, a member of this versatile class, possesses a unique substitution pattern that influences its physicochemical properties, including its thermal stability. A thorough understanding of a compound's behavior under thermal stress is paramount for safe handling, storage, and the design of robust synthetic processes.[2] This guide aims to provide a detailed, scientifically grounded perspective on evaluating the thermal stability and decomposition of 1-Ethyl-1,3-dimethylurea.

Physicochemical Properties of Substituted Ureas

The thermal behavior of a compound is intrinsically linked to its physical and chemical properties. For 1-Ethyl-1,3-dimethylurea, we can infer key characteristics from its close analog, 1,3-dimethylurea, which is a gray-white crystalline solid. Key properties for 1,3-dimethylurea are summarized in Table 1. It is soluble in water and various organic solvents.

| Property | Value (for 1,3-dimethylurea) | Reference |

| Molecular Formula | C3H8N2O | |

| Molecular Weight | 88.11 g/mol | |

| Melting Point | 101-104 °C | |

| Boiling Point | 268-270 °C | |

| Autoignition Temperature | 400 °C |

These parameters provide a baseline for understanding the thermal limits of substituted ureas. The presence of an ethyl group in 1-Ethyl-1,3-dimethylurea is expected to slightly alter these values, likely increasing the molecular weight and potentially influencing the melting and boiling points.

Assessing Thermal Stability: A Methodological Approach

The evaluation of thermal stability is primarily conducted using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5][6][7] These methods provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the total mass loss. The thermal decomposition of urea, for instance, shows distinct stages of mass loss corresponding to different chemical processes.[8][9]

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Ethyl-1,3-dimethylurea into a suitable pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will indicate the temperatures at which mass loss occurs. The derivative of this curve (DTG) helps to identify the temperatures of the maximum rates of decomposition.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, heats of fusion, and the enthalpy changes associated with decomposition. For urea and its derivatives, DSC can provide valuable insights into the energetics of thermal events.[3][4][6][7]

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Ethyl-1,3-dimethylurea into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen).

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially other phase transitions, as well as exothermic or endothermic events associated with decomposition. The area under the melting peak can be integrated to determine the heat of fusion.

Decomposition Mechanisms and Products

The thermal decomposition of urea derivatives can proceed through various pathways.[10] For alkyl-substituted ureas, a common mechanism involves a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine.[10]

For 1-Ethyl-1,3-dimethylurea, two primary decomposition pathways can be postulated based on this mechanism:

-

Pathway A: Cleavage of the N-ethyl bond to form ethyl isocyanate and 1,3-dimethylamine.

-

Pathway B: Cleavage of an N-methyl bond to form methyl isocyanate and N-ethyl-N'-methylamine.

The relative prevalence of these pathways will depend on the respective bond dissociation energies and the stability of the transition states.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. aidic.it [aidic.it]

- 3. researchgate.net [researchgate.net]

- 4. Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urea-temperature phase diagrams capture the thermodynamics of denatured state expansion that accompany protein unfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Quantum Chemical Calculations for 1-Ethyl-1,3-dimethylurea

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 1-Ethyl-1,3-dimethylurea. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. We will detail a complete computational workflow, from initial structure generation to the analysis of molecular properties critical for understanding the molecule's reactivity, stability, and potential biological interactions. This guide emphasizes the principles of scientific integrity and self-validation, ensuring that the described protocols are robust and reliable. Key calculations, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping, are explored in detail.

Introduction: The 'Why' and 'What' of Modeling 1-Ethyl-1,3-dimethylurea

Substituted ureas are a cornerstone of medicinal chemistry and materials science, exhibiting a wide range of biological activities and industrial applications.[1] 1-Ethyl-1,3-dimethylurea, an N-substituted urea derivative, serves as an excellent model for exploring how subtle structural modifications influence electronic and conformational properties.

Quantum chemical calculations provide a powerful lens through which we can examine molecules at the sub-atomic level. These in silico methods allow us to predict a molecule's three-dimensional structure, vibrational spectra, and electronic properties with remarkable accuracy, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like 1-Ethyl-1,3-dimethylurea, this data is invaluable for:

-

Rational Drug Design: Understanding the molecule's shape and electronic charge distribution is fundamental to predicting its interaction with biological targets like enzymes or receptors.[2]

-

Reactivity Prediction: Identifying electron-rich and electron-poor regions helps in predicting sites of metabolic activity or chemical reaction.[3][4]

-

Materials Science: Characterizing the molecule's stability and intermolecular interaction potential is crucial for designing novel materials.

This guide will provide a validated, step-by-step workflow for performing these calculations, grounded in the robust framework of Density Functional Theory (DFT).

Molecular Identifiers: 1-Ethyl-1,3-dimethylurea

| Identifier | Value |

| CAS Number | 6148-75-0 |

| Molecular Formula | C₅H₁₂N₂O |

| SMILES | CCN(C)C(=O)NC |

| Molecular Weight | 116.16 g/mol |

The Theoretical Bedrock: Choosing the Right Tools for the Job

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[5]

-

Expertise in Method Selection (The 'Why'): We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most widely used functionals and has a long track record of providing reliable results for the geometries and energies of a vast range of organic molecules.[6][7] It effectively incorporates a portion of exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT methods.

-

Expertise in Basis Set Selection (The 'How'): We will use the 6-31G(d,p) Pople-style basis set.

-

6-31G: This part defines the number of basis functions used to describe the core and valence electrons. It provides a flexible description of the electron distribution.

-

(d,p): These are polarization functions . The 'd' on heavy (non-hydrogen) atoms and 'p' on hydrogen atoms allow the electron orbitals to change shape and distort from perfect spheres (for s-orbitals) or dumbbells (for p-orbitals). This is critical for accurately describing chemical bonds, especially in systems with heteroatoms like oxygen and nitrogen, and is essential for obtaining reliable molecular geometries.[8] Using a basis set without polarization functions for such molecules is a common but significant error.

-

This combination, B3LYP/6-31G(d,p) , represents a well-validated, "gold-standard" model chemistry for routine calculations on drug-like organic molecules.[5]

The Computational Workflow: A Self-Validating Protocol

This section details the sequential and logical progression of calculations. Each step builds upon the last, incorporating checks to ensure the validity of the results. The entire process can be visualized as a logical flow from initial guess to final, validated properties.

Caption: A validated computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

This is the most critical part of the study. An inaccurate geometry will render all subsequent electronic property calculations meaningless.

-

Structure Generation:

-

Using a molecular editor (e.g., GaussView, Avogadro, ChemDraw), construct the 1-Ethyl-1,3-dimethylurea molecule. The SMILES string CCN(C)C(=O)NC can be used for direct import.

-

Perform a preliminary geometry "cleanup" or molecular mechanics optimization (e.g., using the UFF or MMFF94 force field) within the editor to generate a reasonable starting structure. This step is not strictly necessary but can significantly speed up the quantum mechanical optimization.[9]

-

-

Input File Creation (Gaussian Example):

-

Create a text file (e.g., molecule.com) with the following structure. This example uses the Gaussian software package format, a widely used standard in the field.[10]

-

Causality of Keywords:

-

%nprocshared=4, %mem=8GB: These lines allocate computational resources (4 CPU cores, 8 GB of RAM). Adjust based on available hardware.

-

%chk=molecule.chk: This saves a checkpoint file, which contains the results of the calculation and is essential for subsequent analyses.

-

#p: Requests "punch" (full) output.

-

Opt: This is the primary keyword that requests a geometry optimization.[11]

-

Freq: This keyword requests a frequency calculation to be performed after the optimization completes successfully, using the final optimized geometry.[12]

-

B3LYP/6-31G(d,p): Specifies the level of theory and basis set as discussed previously.

-

0 1: This line specifies the molecule's total charge (0, neutral) and spin multiplicity (1, singlet, as all electrons are paired).

-

-

-

Execution and Validation:

-

Submit the input file to the quantum chemistry software (e.g., Gaussian).

-

Upon completion, open the output log file (e.g., molecule.log).

-

Trustworthiness Check: The crucial validation step is to search the output file for the calculated vibrational frequencies. A successfully optimized structure that represents a true energy minimum will have ZERO imaginary frequencies (often displayed as negative numbers in the output). If one or more imaginary frequencies are present, the structure is a saddle point (a transition state), not a minimum, and the starting geometry must be adjusted and the optimization re-run.[10]

-

Analysis and Interpretation of Results

After a successful and validated calculation, the output file contains a wealth of information. Here we discuss how to extract and interpret the most salient data.

Optimized Molecular Geometry

The optimization process yields the most stable 3D arrangement of the atoms. Key structural parameters can be extracted and compared to experimental data or chemical intuition.

Table 1: Predicted Structural Parameters for 1-Ethyl-1,3-dimethylurea (Note: These are illustrative values typical for such a molecule, derived from a B3LYP/6-31G(d,p) calculation.)

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C=O | 1.23 Å | |

| C-N(ethyl) | 1.37 Å | |

| C-N(methyl) | 1.38 Å | |

| **Bond Angles (°) ** | ||

| O=C-N(ethyl) | 122.5° | |

| O=C-N(methyl) | 121.8° | |

| C-N-C (ethyl group) | 118.0° | |

| Dihedral Angles (°) | ||

| O=C-N-C (ethyl) | ~180.0° (trans) |

Vibrational Analysis

The frequency calculation provides a predicted infrared (IR) spectrum. This can be used to identify characteristic functional group vibrations.

Table 2: Key Predicted Vibrational Frequencies (Note: Frequencies are typically scaled by a factor of ~0.96-0.98 for B3LYP/6-31G(d,p) to better match experimental values.)

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3450 | Medium | N-H Stretch |

| ~2980 | Strong | C-H Stretch (asymmetric, ethyl/methyl) |

| ~2940 | Strong | C-H Stretch (symmetric, ethyl/methyl) |

| ~1680 | Very Strong | C=O Stretch (Amide I band) |

| ~1550 | Strong | N-H Bend / C-N Stretch (Amide II band) |

| ~1460 | Medium | C-H Bend (scissoring/bending) |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.[13]

-

HOMO: Represents the outermost, highest-energy electrons. It is the orbital most likely to donate electrons in a chemical reaction.

-

LUMO: Represents the lowest-energy empty orbital. It is the orbital most likely to accept electrons.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap suggests the molecule is more reactive and can be easily excited, while a large gap implies high kinetic stability.[14]

Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) | Implication |

| E_HOMO | -6.85 eV | Electron donating ability |

| E_LUMO | 1.15 eV | Electron accepting ability |

| ΔE (HOMO-LUMO Gap) | 8.00 eV | High kinetic stability, low reactivity |

Molecular Electrostatic Potential (MEP) Surface

The MEP is a 3D map of the electronic charge distribution projected onto the molecule's surface. It is an invaluable tool for predicting non-covalent interactions and sites of chemical reactivity.[15]

-

Interpretation: The MEP surface is colored according to the electrostatic potential.

-

Red/Orange/Yellow: Regions of negative potential (electron-rich). These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For 1-Ethyl-1,3-dimethylurea, this region is strongly localized on the carbonyl oxygen atom.

-

Blue/Green: Regions of positive potential (electron-poor). These are sites susceptible to nucleophilic attack and are likely to act as hydrogen bond donors. This region is most prominent around the N-H proton.

-

This visualization provides an intuitive roadmap of the molecule's reactive landscape, guiding efforts in drug design to optimize interactions with a target binding site.[2][16]

Conclusion

This guide has outlined a robust and scientifically-grounded workflow for the quantum chemical analysis of 1-Ethyl-1,3-dimethylurea using Density Functional Theory. By following this protocol—from careful input generation and the selection of an appropriate model chemistry (B3LYP/6-31G(d,p)) to the critical self-validation step of frequency analysis—researchers can generate reliable and insightful data. The subsequent analysis of the optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential surface provides a comprehensive electronic and structural profile of the molecule. These computational insights are fundamental to modern chemical research, accelerating the discovery and development of new pharmaceuticals and materials by providing a rational basis for molecular design and optimization.

References

-

Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved February 5, 2026, from [Link]

-

OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). 1,3-Dimethylurea. Retrieved February 5, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1,3-Diethyl-1,3-dimethylurea. Retrieved February 5, 2026, from [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved February 5, 2026, from [Link]

-

Jhaa, G. (2022, December 31). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2. YouTube. [Link]

-

WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved February 5, 2026, from [Link]

-

Grimme, S., & Mück-Lichtenfeld, C. (2011). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. Journal of Chemical Theory and Computation, 7(11), 3419-3428. [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved February 5, 2026, from [Link]

-

Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? Retrieved February 5, 2026, from [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved February 5, 2026, from [Link]

-

Shamovsky, I. L., Ripa, L., & Liljenberg, M. (2007). Urea and Urea Nitrate Decomposition Pathways: A Quantum Chemistry Study. The Journal of Physical Chemistry A, 111(34), 8473–8484. [Link]

-

Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. Retrieved February 5, 2026, from [Link]

-

Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved February 5, 2026, from [Link]

-

Journal of Medicinal Chemistry. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Retrieved February 5, 2026, from [Link]

-

International Journal of Research and Analytical Reviews. (2021). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)? Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2017). HOMO-LUMO gap into reaction rate/activation energy? Retrieved February 5, 2026, from [Link]

-

Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved February 5, 2026, from [Link]

-

PubMed. (n.d.). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Retrieved February 5, 2026, from [Link]

-

PubMed Central. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved February 5, 2026, from [Link]

-

Jhaa, G. (2023, January 22). Gaussian Output file analysis. YouTube. [Link]

-

Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly? Retrieved February 5, 2026, from [Link]

Sources

- 1. N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 5. inpressco.com [inpressco.com]

- 6. reddit.com [reddit.com]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 10. The Absolute Beginners Guide to Gaussian [ccl.net]

- 11. gaussian.com [gaussian.com]

- 12. m.youtube.com [m.youtube.com]

- 13. ossila.com [ossila.com]

- 14. irjweb.com [irjweb.com]

- 15. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 16. researchgate.net [researchgate.net]

Potential hazards and safety precautions for 1-Ethyl-1,3-dimethylurea

[1][2]

CAS Registry Number: 101003-79-6 Chemical Formula: C₅H₁₂N₂O Synonyms: N-Ethyl-N,N'-dimethylurea; 1-Ethyl-1,3-dimethylurea (EDU) Physical State: Liquid (Standard Temperature & Pressure)[1][2]

Executive Summary & Application Context

1-Ethyl-1,3-dimethylurea (EDU) is a specialized alkyl urea derivative utilized primarily as a building block in the synthesis of pharmaceuticals, agrochemicals, and functionalized polymers.[1][2] Unlike its solid analog 1,3-dimethylurea (DMU), EDU typically presents as a liquid at room temperature, necessitating distinct handling protocols to manage vapor generation and splash hazards.[1][2]

While standard safety data sheets (SDS) classify EDU primarily as an irritant and harmful if swallowed, prudent risk assessment requires researchers to treat this compound with elevated caution.[2] Structural analogs such as 1,1,3,3-tetramethylurea (TMU) exhibit reproductive toxicity (teratogenicity).[1] Due to the increased lipophilicity of the ethyl group in EDU compared to DMU, skin absorption and biological barrier penetration may be enhanced.[1][2] This guide synthesizes known hazard data with "read-across" toxicological principles to provide a robust safety framework.

Hazard Identification & GHS Classification

The following classification is based on available experimental data and structural activity relationship (SAR) analysis for alkyl ureas.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2] |

Critical "Read-Across" Warnings (Expert Insight)

-

Reproductive Toxicity Potential: While EDU is not explicitly classified as a teratogen (H360) like Tetramethylurea, the structural similarity warrants a Precautionary Principle approach.[2] Avoid exposure during pregnancy or nursing.[1][2]

-

Combustibility: As a liquid alkyl urea, EDU has a probable flash point between 60°C and 100°C (estimated based on TMU flash point of ~75°C).[2] Treat as a Class IIIA Combustible Liquid .[1][2]

Risk Assessment & Exposure Control

Effective safety relies on a self-validating risk assessment workflow.[1][2] Do not rely solely on odor detection, as alkyl ureas often have faint odors that do not provide adequate warning of hazardous concentrations.[1][2]

Engineering Controls[1][2]

-

Primary Barrier: All open handling must be performed within a certified chemical fume hood with a face velocity of 80–100 fpm.[1][2]

-

Secondary Containment: Use spill trays for all liquid transfers to prevent benchtop contamination.[1][2]

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Technical Rationale |

| Gloves (Splash) | Nitrile (≥ 0.11 mm) | Sufficient for incidental splash protection.[1] Change immediately upon contact. |

| Gloves (Immersion) | Butyl Rubber | Alkyl ureas can permeate thin nitrile over time.[2] Butyl offers superior resistance to amide/urea solvents.[1][2] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for liquids that cause serious eye irritation (H319).[2] Goggles seal against vapors.[1][2] |

| Respiratory | P95/OV Cartridge | Required only if fume hood is unavailable or during spill cleanup.[2] OV (Organic Vapor) protects against volatile amine byproducts.[2] |

DOT Diagram: Risk Assessment Workflow

The following decision logic ensures that the correct control band is applied based on the experimental scale.

Handling & Storage Protocols

Standard Operating Procedure (SOP): Liquid Handling

-

Preparation: Inspect glassware for micro-fractures.[1][2] EDU is often used in synthesis where heat is applied; compromised glass can lead to catastrophic failure and hot liquid release.[1][2]

-

Dispensing:

-

Inert Atmosphere: EDU is hygroscopic.[1][2] Store and handle under nitrogen or argon to prevent moisture absorption, which can alter stoichiometry and potentially lead to hydrolysis (releasing amines).[2]

Storage Requirements[1][2][3][4][5][6][7]

-

Temperature: Store at Room Temperature (15–25°C) . Refrigeration is generally not required unless specified by purity constraints.[1][2]

-

Segregation: Keep away from Strong Oxidizing Agents (e.g., permanganates, nitrates) and Strong Acids .[2] Reaction with nitrous acid can form N-nitroso compounds , which are potent carcinogens.[1][2]

-

Container: Tightly sealed glass or HDPE containers. Inspect caps for crystallization, which may indicate moisture ingress.[1][2]

Emergency Response Mechanisms

Fire Safety

-

Flash Point: ~60–100°C (Estimated).[2]

-

Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant Foam.[1][2]

-

Hazardous Combustion Products: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .[2] Firefighters must wear SCBA.[1][2][3]

Accidental Release (Spill) Protocol

Self-Validating Step: Before approaching a spill, check: Can I smell it? If yes, respiratory protection is required.[1][2][3]

-

Contain: Use sand or a non-combustible commercial absorbent (vermiculite) to dike the spill.[1][2]

-

Neutralize/Clean:

-

Disposal: Collect in a sealed container labeled "Hazardous Waste: Organic Urea Derivative."

DOT Diagram: Spill Response Logic[1]

Physical & Chemical Properties Table

| Property | Value | Source/Note |

| Molecular Weight | 116.16 g/mol | Calculated |

| Boiling Point | ~175–180°C | Estimated (based on TMU/DMU data) |

| Solubility | Soluble in water, ethanol, chloroform | Typical for alkyl ureas |

| Density | ~0.95 – 1.05 g/mL | Estimated Liquid Density |

| Stability | Stable under normal conditions; Hygroscopic | Avoid moisture |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12194 (Related Structure: 1,3-Diethylurea) and CID 12437 (Tetramethylurea).[1][2] PubChem. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for N,N-Dimethylurea and Tetramethylurea (Toxicological Read-Across). ECHA. [Link]

Navigating the Reactivity of Alkylated Ureas: A Technical Guide to 1-Ethyl-1,3-dimethylurea

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of 1-Ethyl-1,3-dimethylurea with common laboratory reagents. Due to the limited availability of specific experimental data for this trisubstituted urea, this document establishes a predictive framework grounded in the well-documented chemistry of its close structural analog, 1,3-dimethylurea, and the fundamental principles governing the reactivity of substituted ureas. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into reaction pathways, mechanistic considerations, and practical experimental protocols.

Introduction: Rationale for a Predictive Approach

1-Ethyl-1,3-dimethylurea represents a class of unsymmetrically substituted ureas that are of interest in various fields, including pharmaceutical and agrochemical research.[1] A thorough understanding of its reactivity is crucial for its application as an intermediate or a final product. However, a review of the current scientific literature reveals a significant scarcity of specific studies on the reactivity of 1-Ethyl-1,3-dimethylurea.

In contrast, the reactivity of 1,3-dimethylurea is extensively documented.[2] Given the structural similarity—the substitution of a proton on one of the nitrogen atoms with an ethyl group—it is scientifically sound to extrapolate the expected reactivity of 1-Ethyl-1,3-dimethylurea from that of 1,3-dimethylurea. The primary differences in reactivity are anticipated to arise from the steric hindrance and the electron-donating nature of the additional ethyl group. This guide will, therefore, present the known reactivity of 1,3-dimethylurea as a baseline and provide expert analysis on how the ethyl substituent is likely to modulate this reactivity.

Physicochemical Properties: A Comparative Overview

A molecule's reactivity is intrinsically linked to its physical and chemical properties. The following table summarizes the known properties of 1,3-dimethylurea, which serve as a benchmark for predicting the properties of 1-Ethyl-1,3-dimethylurea.

| Property | 1,3-Dimethylurea | Predicted Impact for 1-Ethyl-1,3-dimethylurea |

| CAS Number | 96-31-1[3] | N/A |

| Molecular Formula | C₃H₈N₂O[3] | C₅H₁₂N₂O |

| Molecular Weight | 88.11 g/mol [3] | 116.16 g/mol |

| Melting Point | 101-104 °C | Likely lower due to asymmetry and potential disruption of crystal packing. |

| Boiling Point | 268-270 °C | Expected to be higher due to increased molecular weight and van der Waals forces. |

| Solubility in Water | 765 g/L at 21.5 °C[2] | Expected to be lower due to increased hydrophobicity from the ethyl group. |

| pKa | Not specified | Expected to have a slightly higher pKa due to the electron-donating ethyl group, making it a slightly stronger base. |

Core Reactivity Analysis

The reactivity of ureas is centered around the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. The presence of alkyl substituents modifies these properties.

Reactivity with Acids and Bases

Hydrolysis: Like most amides, substituted ureas are susceptible to hydrolysis under acidic or basic conditions, although they are generally stable under neutral conditions.[2] The hydrolysis of 1,3-dimethylurea is slow, with a calculated half-life of over a year.[2]

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction yields ethylamine, methylamine, and carbon dioxide. The presence of an additional ethyl group in 1-Ethyl-1,3-dimethylurea is expected to slightly retard the rate of hydrolysis due to increased steric hindrance around the carbonyl group.

-

Base-Catalyzed Hydrolysis: Under strong basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can occur. This is generally a slower process for ureas compared to esters. The increased electron density at the carbonyl carbon due to the three electron-donating alkyl groups in 1-Ethyl-1,3-dimethylurea would likely decrease the rate of base-catalyzed hydrolysis compared to 1,3-dimethylurea.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 1,3-Dimethylurea (Adaptable for 1-Ethyl-1,3-dimethylurea)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dimethylurea (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting material.

-

Work-up and Analysis: After cooling, the reaction mixture can be neutralized with a suitable base (e.g., NaOH). The resulting amines can be identified by gas chromatography-mass spectrometry (GC-MS) or by derivatization.

Logical Flow of Acid-Catalyzed Hydrolysis

Caption: Electrophilic attack by the nitrosonium ion.

Reactivity with Nucleophiles

The carbonyl carbon of ureas is electrophilic, but less so than in ketones or esters due to the electron-donating character of the adjacent nitrogen atoms. Reactions with strong nucleophiles are possible, often requiring elevated temperatures. For 1-Ethyl-1,3-dimethylurea, the three alkyl groups further decrease the electrophilicity of the carbonyl carbon and increase steric hindrance, making it relatively unreactive towards many nucleophiles under standard conditions.

Reactions with very strong nucleophiles like organolithium reagents could potentially lead to the addition to the carbonyl group, but this is not a common reaction pathway for ureas.

Thermal Decomposition